Tryptoquivaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

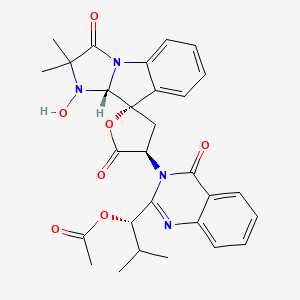

Tryptoquivaline is a natural product found in Cladosporium and Aspergillus fumigatus with data available.

Applications De Recherche Scientifique

Antimicrobial Activity

Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.

- Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .

- Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.

- Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .

- NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological effects of tryptoquivalines.

- Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.

Analyse Des Réactions Chimiques

Biosynthetic Pathways

Tryptoquivalines originate from hybrid biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and terpenoid precursors . Key intermediates include:

-

Valine , tryptophan , and anthranilic acid , which form the quinazolinone scaffold .

-

Prenylation and cyclization steps introduce terpenoid-derived side chains, as observed in the formation of tryptoquivaline U (C₂₃H₂₁N₄O₄) .

Proposed biosynthetic steps for This compound Y involve:

-

Nucleophilic attack by tryptophan’s α-nitrogen on valine’s carbonyl carbon, forming a lactam intermediate .

-

Oxidative coupling with 2-methyl alanine to generate a spiro-lactone structure .

-

Hydroxylation and esterification to yield derivatives like This compound W (C₂₇H₂₉N₄O₇) .

Structural Elucidation and Key Modifications

Recent isolates highlight structural diversity driven by enzymatic tailoring:

Table 1: Novel this compound Derivatives and Modifications

-

Stereochemical Analysis : X-ray crystallography of this compound U confirmed S configuration at C-2, C-3, and R at C-12 .

-

Side-Chain Variability : Derivatives differ in prenyl groups (e.g., (4Z)-5-hydroxy-3-oxohex-4-enyl in sartorenol) .

Chemical Reactivity and Functionalization

Tryptoquivalines undergo site-specific reactions:

-

Oxidative Deamination : Converts primary amines to ketones, critical for forming quinazolinone rings .

-

Esterification : Introduces acyl groups (e.g., isobutanoyl in this compound Y) .

-

Cyclization : Forms spirolactone rings via intramolecular esterification (e.g., this compound L) .

Reaction Scheme for this compound W Formation :

-

Intermediate II : Lactam ring formation from valine-tryptophan-anthranilic acid.

-

Intermediate III : Hydrolysis and oxidative coupling with 2-methyl alanine.

-

Final Product : 15-hydroxylation and acetoxylation.

Analytical Techniques

Propriétés

Numéro CAS |

55387-45-6 |

|---|---|

Formule moléculaire |

C29H30N4O7 |

Poids moléculaire |

546.6 g/mol |

Nom IUPAC |

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |

InChI |

InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1 |

Clé InChI |

CYNVLFGDEQQUPE-LDWWEUSWSA-N |

SMILES |

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

SMILES isomérique |

CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

SMILES canonique |

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

Synonymes |

fumitremorgin C tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer tryptoquivaline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.